2-Amino-4-(cyclopropylmethoxy)butanamide
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Overview
Description
2-Amino-4-(cyclopropylmethoxy)butanamide is an organic compound with the molecular formula C8H16N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a cyclopropylmethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyclopropylmethoxy)butanamide typically involves organic synthesis techniques. One common method involves the reaction of 2-amino-4-bromobutanamide with cyclopropylmethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(cyclopropylmethoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(cyclopropylmethoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(cyclopropylmethoxy)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methoxy)butanamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-Amino-4-(ethoxy)butanamide: Features an ethoxy group in place of the cyclopropylmethoxy group.
2-Amino-4-(propoxy)butanamide: Contains a propoxy group instead of the cyclopropylmethoxy group.
Uniqueness
2-Amino-4-(cyclopropylmethoxy)butanamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-4-(cyclopropylmethoxy)butanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(10)11)3-4-12-5-6-1-2-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
GJIZVRSAIAOYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCC(C(=O)N)N |
Origin of Product |
United States |
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